molecular formula C17H15N3O3S B2556007 N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methoxybenzamide CAS No. 313262-04-3

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Cat. No.: B2556007
CAS No.: 313262-04-3
M. Wt: 341.39
InChI Key: BYWHLGWDJMXSAJ-UHFFFAOYSA-N
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Description

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methoxybenzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with acetic anhydride.

    Acetamido Substitution: The acetamido group is introduced by reacting the benzothiazole core with acetic anhydride in the presence of a base such as pyridine.

    Methoxybenzamide Addition: The final step involves the coupling of the acetamido-benzothiazole intermediate with 2-methoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamido and methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
  • N-(6-acetamido-1,3-benzothiazol-2-yl)-3-thiophenecarboxamide
  • N-(6-acetamido-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Uniqueness

Compared to its analogs, N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methoxybenzamide is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-10(21)18-11-7-8-13-15(9-11)24-17(19-13)20-16(22)12-5-3-4-6-14(12)23-2/h3-9H,1-2H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWHLGWDJMXSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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